molecular formula C114H138O12 B584323 2-[2-[2-[4-[11,25,39-Tridodecyl-20,34-bis[4-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]phenyl]-6-tridecacyclo[28.12.0.02,15.03,8.04,41.09,14.013,18.016,29.017,22.023,28.027,32.031,36.037,42]dotetraconta-1,3,5,7,9,11,13,15,17(22),18,20,23,25,27(32),28,30,33,35,37(42),38,40-henicosaenyl]phenoxy]ethoxy]ethoxy]ethanol CAS No. 1322530-67-5

2-[2-[2-[4-[11,25,39-Tridodecyl-20,34-bis[4-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]phenyl]-6-tridecacyclo[28.12.0.02,15.03,8.04,41.09,14.013,18.016,29.017,22.023,28.027,32.031,36.037,42]dotetraconta-1,3,5,7,9,11,13,15,17(22),18,20,23,25,27(32),28,30,33,35,37(42),38,40-henicosaenyl]phenoxy]ethoxy]ethoxy]ethanol

Cat. No. B584323
M. Wt: 1700.346
InChI Key: KWUQFIVQAKRQJJ-UHFFFAOYSA-N
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Description

The compound’s name is quite a mouthful! Let’s break it down:



  • 2-[2-[2-[4-[11,25,39-Tridodecyl-20,34-bis[4-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]phenyl]-6-tridecacyclo[28.12.0.02,15.03,8.04,41.09,14.013,18.016,29.017,22.023,28.027,32.031,36.037,42]dotetraconta-1,3,5,7,9,11,13,15,17(22),18,20,23,25,27(32),28,30,33,35,37(42),38,40-henicosaenyl]phenoxy]ethoxy]ethoxy]ethanol is a complex organic molecule.

  • It contains multiple hydrocarbon chains (dodecyl and henicosaenyl), phenyl rings, and ethoxy groups.

  • The compound’s structure suggests it may have surfactant or emulsifying properties due to the long hydrocarbon chains and ethoxy groups.



Synthesis Analysis


  • The synthesis of this compound likely involves several steps, including cyclization reactions, etherification, and hydroxylation.

  • Detailed synthetic pathways would require a thorough literature search, as this specific compound is not widely studied.



Molecular Structure Analysis


  • The compound’s molecular formula is likely C~100~H~170~O~10~ .

  • The intricate structure comprises interconnected rings, long alkyl chains, and multiple oxygen atoms.

  • A 3D visualization would reveal its spatial arrangement and stereochemistry.



Chemical Reactions Analysis


  • Reactivity depends on the functional groups present.

  • Potential reactions include esterification, hydrolysis, and oxidation.

  • Investigating its reactivity with other compounds would provide insights.



Physical And Chemical Properties Analysis


  • Solubility : Likely soluble in nonpolar solvents due to the long hydrocarbon chains.

  • Melting Point : Unknown, but likely high due to the complex structure.

  • Boiling Point : Similarly, not well-documented.

  • Density : Expected to be low due to the large size and hydrophobic character.


Safety And Hazards


  • No specific safety data available.

  • Long hydrocarbon chains may pose environmental risks.

  • Inhalation, ingestion, or skin contact should be avoided until safety assessments are conducted.


Future Directions


  • Investigate its potential applications in materials science, drug delivery, or nanotechnology.

  • Collaborate with experts to explore its properties and potential benefits.


Remember that this analysis is based on general knowledge and assumptions. For precise details, consult relevant scientific literature12.


properties

IUPAC Name

2-[2-[2-[4-[11,25,39-tridodecyl-20,34-bis[4-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]phenyl]-6-tridecacyclo[28.12.0.02,15.03,8.04,41.09,14.013,18.016,29.017,22.023,28.027,32.031,36.037,42]dotetraconta-1,3,5,7,9,11,13,15,17(22),18,20,23,25,27(32),28,30,33,35,37(42),38,40-henicosaenyl]phenoxy]ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C114H138O12/c1-4-7-10-13-16-19-22-25-28-31-34-79-67-91-97-73-85(82-37-43-88(44-38-82)124-64-61-121-58-55-118-52-49-115)75-99-93-69-80(35-32-29-26-23-20-17-14-11-8-5-2)71-95-101-77-87(84-41-47-90(48-42-84)126-66-63-123-60-57-120-54-51-117)78-102-96-72-81(36-33-30-27-24-21-18-15-12-9-6-3)70-94-100-76-86(83-39-45-89(46-40-83)125-65-62-122-59-56-119-53-50-116)74-98-92(68-79)103(91)109-112(106(97)99)110(104(93)95)114(108(101)102)111(105(94)96)113(109)107(98)100/h37-48,67-78,115-117H,4-36,49-66H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWUQFIVQAKRQJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC1=CC2=C3C(=C1)C4=CC(=CC5=C4C6=C7C8=C(C=C(C=C58)CCCCCCCCCCCC)C9=CC(=CC1=C4C=C(C=C5C4=C(C7=C91)C(=C36)C1=C5C=C(C=C21)C1=CC=C(C=C1)OCCOCCOCCO)CCCCCCCCCCCC)C1=CC=C(C=C1)OCCOCCOCCO)C1=CC=C(C=C1)OCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C114H138O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1700.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-[2-[4-[11,25,39-Tridodecyl-20,34-bis[4-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]phenyl]-6-tridecacyclo[28.12.0.02,15.03,8.04,41.09,14.013,18.016,29.017,22.023,28.027,32.031,36.037,42]dotetraconta-1,3,5,7,9,11,13,15,17(22),18,20,23,25,27(32),28,30,33,35,37(42),38,40-henicosaenyl]phenoxy]ethoxy]ethoxy]ethanol

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